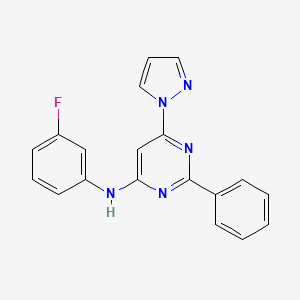
N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is known to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), which is an enzyme involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases, including asthma, arthritis, and psoriasis. Therefore, FLAP inhibitors have attracted significant attention as potential therapeutic agents for the treatment of these diseases.
Mecanismo De Acción
The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine), which is an enzyme involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases. By inhibiting the activity of N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, the N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor reduces the production of leukotrienes and attenuates the inflammatory response.
Biochemical and Physiological Effects:
The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors have been shown to reduce the production of leukotrienes, which are known to cause bronchoconstriction, airway inflammation, and mucus production in asthma. Moreover, N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors have also been shown to inhibit the production of cytokines, chemokines, and other inflammatory mediators, which play a crucial role in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied, and its mechanism of action is well-understood. Moreover, N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors have been shown to have a synergistic effect with other anti-inflammatory drugs, which makes them a potential candidate for combination therapy. However, one of the limitations is that the N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor is not very selective, and it may inhibit the activity of other enzymes involved in the arachidonic acid pathway. Therefore, it is essential to use appropriate controls and assays to ensure the specificity of the N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor.
Direcciones Futuras
There are several future directions for the research on N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors. One of the directions is to develop more selective and potent N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors that can be used for the treatment of various inflammatory diseases. Moreover, it is essential to investigate the potential side effects of N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors and their long-term safety profile. Furthermore, the efficacy of N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors in combination with other anti-inflammatory drugs should be investigated in clinical trials. Finally, it is essential to identify new targets in the arachidonic acid pathway that can be targeted by small molecules for the treatment of inflammatory diseases.
Conclusion:
N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor, is a promising compound with potential therapeutic applications in various inflammatory diseases. The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine), which is an enzyme involved in the production of leukotrienes. The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors. Overall, the N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor is a promising candidate for the development of new anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 3-fluoroaniline, benzaldehyde, and 1H-pyrazole-1-carboxamidine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which involve the formation of Schiff base and subsequent cyclization to form the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory diseases. Several preclinical studies have demonstrated the efficacy of N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors in reducing the production of leukotrienes and attenuating the inflammatory response in animal models of asthma, arthritis, and psoriasis. Moreover, N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors have also been shown to have a synergistic effect with other anti-inflammatory drugs, such as corticosteroids and nonsteroidal anti-inflammatory drugs (NSAIDs).
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5/c20-15-8-4-9-16(12-15)22-17-13-18(25-11-5-10-21-25)24-19(23-17)14-6-2-1-3-7-14/h1-13H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUMIAOKKHCCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N3C=CC=N3)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

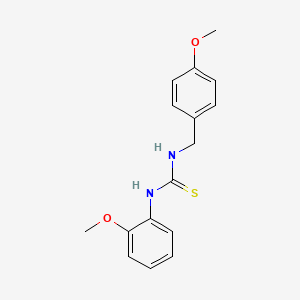
![4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5720478.png)

![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)
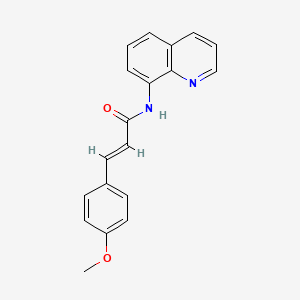
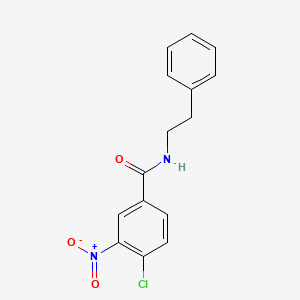

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5720500.png)
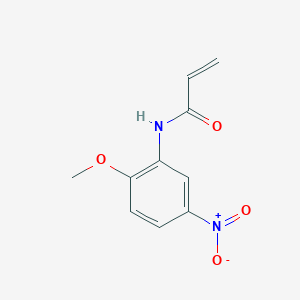
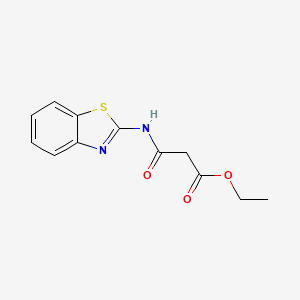
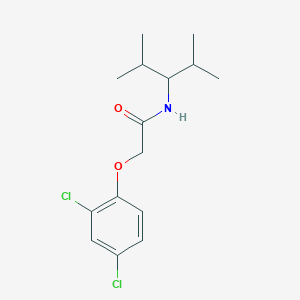
![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)

![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)